3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
Description
3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a benzamide derivative featuring a formamido (-NHCHO) group at the 3-position, a hydroxyl (-OH) group at the 2-position of the benzamide core, and a 3-(2-phenylethoxy)phenyl substituent on the nitrogen atom. Its molecular formula is C₂₁H₁₈N₂O₄, with a molecular weight of 362.39 g/mol.
Properties
CAS No. |
648922-46-7 |
|---|---|
Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O4/c25-15-23-20-11-5-10-19(21(20)26)22(27)24-17-8-4-9-18(14-17)28-13-12-16-6-2-1-3-7-16/h1-11,14-15,26H,12-13H2,(H,23,25)(H,24,27) |
InChI Key |
DERUAFMGYXUHDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C(=CC=C3)NC=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves the following steps:
Formation of the Amide Bond : The initial step often includes the reaction of an appropriate carboxylic acid with an amine using coupling agents or direct amidation techniques.
Hydroxylation : The introduction of the hydroxy group at the 2-position can be achieved through various hydroxylation methods, including electrophilic aromatic substitution.
Introduction of the Phenylethoxy Group : This can be done via etherification or alkylation reactions, where a phenylethoxy moiety is added to the aromatic system.
Each step requires careful optimization of reaction conditions to maximize yield and purity.
Specific Reaction Conditions
Amidation Reaction : Direct amidation can be performed using coupling agents such as B(OCH₂CF₃)₃ or other reagents that facilitate the formation of amide bonds under mild conditions. The general procedure involves mixing a carboxylic acid (1 mmol) with an amine (1 mmol) in a solvent like acetonitrile at elevated temperatures (80–100 °C) for several hours.
Hydroxylation Step : Hydroxylation can be conducted using methods like electrophilic substitution with reagents such as sulfuric acid or other hydroxylating agents under controlled conditions to ensure regioselectivity.
Phenylethoxy Introduction : The phenylethoxy group can be introduced through nucleophilic substitution or alkylation reactions. For instance, reacting a suitable phenolic compound with an alkyl halide in the presence of a base can yield the desired ether.
Yields and Purification
The overall yield of 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can vary significantly based on the choice of reagents and reaction conditions. Typical yields reported in literature for similar compounds range from 40% to 85%, depending on the efficiency of each synthetic step.
Summary Table of Yields
| Step | Methodology | Yield (%) |
|---|---|---|
| Amidation | B(OCH₂CF₃)₃-mediated amidation | 60–80 |
| Hydroxylation | Electrophilic substitution | 50–70 |
| Phenylethoxy introduction | Nucleophilic substitution | 40–85 |
Challenges and Considerations
Several challenges may arise during the synthesis of this compound:
Selectivity in Hydroxylation : Achieving regioselectivity during hydroxylation is crucial to obtaining the desired product without unwanted by-products.
Purification Techniques : After synthesis, purification methods such as column chromatography or recrystallization are essential to isolate high-purity products.
Reagent Stability : Some reagents used in these reactions may be sensitive to moisture or air, necessitating careful handling and storage.
Chemical Reactions Analysis
Types of Reactions
3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The formamido group can be reduced to an amine.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Oxidative Stress Modulation: Acting as an antioxidant, reducing oxidative stress in cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzamide derivatives are widely explored due to their structural versatility and pharmacological relevance. Below is a detailed comparison of 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide with key analogs:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Findings from Comparative Analysis
The hydroxyl group at the 2-position increases acidity, which could influence pharmacokinetics (e.g., solubility, membrane permeability) compared to non-hydroxylated analogs like mepronil .
Substituent Complexity and Applications Simple substituents (e.g., isopropoxy in mepronil) are associated with pesticidal activity, while complex moieties (e.g., thiazolidinone in ’s compound) correlate with therapeutic screening applications . The phenylethoxy group in the target compound is structurally similar to ’s analog but differs in electronic effects due to the formamido substitution, which may alter metabolic stability .
Synthetic and Analytical Considerations
- X-ray crystallography (utilizing SHELX and Mercury software) is critical for confirming the 3D structure of benzamides, as demonstrated in ’s N,O-bidentate compound .
- The tetrazole-containing analog () highlights how heterocyclic substituents can drastically alter physicochemical properties, such as solubility and logP, compared to carboxamide derivatives .
Table 2: Pharmacological and Physicochemical Properties
Biological Activity
3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide, a compound with a complex structure, has garnered attention in recent biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it is characterized by the presence of a formamido group, a hydroxy group, and a phenylethoxy moiety. Its structural complexity contributes to its diverse biological activities.
Research indicates that 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide exhibits several mechanisms of action:
- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition can be quantified using IC50 values, which represent the concentration required to inhibit 50% of enzyme activity. For instance, related compounds have demonstrated IC50 values ranging from 16.78 μM to over 200 μM in various assays .
- Cytotoxicity : In studies involving B16F10 melanoma cells, the compound was evaluated for cytotoxic effects. It was found to be non-cytotoxic at lower concentrations (1-5 μM) after 48 hours but exhibited weak cytotoxicity at the highest concentration tested after 72 hours .
Biological Activity Data
| Activity Type | IC50 Value (μM) | Cell Line | Effect |
|---|---|---|---|
| Tyrosinase Inhibition | 16.78 - >200 | B16F10 | Potent inhibitor |
| Cytotoxicity (48h) | Non-cytotoxic | B16F10 | No significant effect |
| Cytotoxicity (72h) | Weak cytotoxicity | B16F10 | Observed at high doses |
Case Study 1: Tyrosinase Inhibition
In a study examining various phenolic compounds similar to 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide, it was found that modifications to the hydroxyl groups significantly influenced tyrosinase inhibition. The compound demonstrated strong binding affinity to both the active and allosteric sites of tyrosinase, suggesting a mixed-type inhibition mechanism .
Case Study 2: Anti-Cancer Activity
Another study focused on the anti-cancer properties of related benzamide derivatives showed that compounds with similar structural features effectively inhibited tumor growth in vivo. The mechanism involved disrupting DNA binding sites essential for cancer cell proliferation . While specific data on 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide were not detailed, these findings suggest potential pathways for further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
